2-(2-Methoxyphenyl)-2-methylpropanenitrile

Catalog No.
S3300341
CAS No.
13524-75-9
M.F
C11H13NO
M. Wt
175.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyphenyl)-2-methylpropanenitrile

CAS Number

13524-75-9

Product Name

2-(2-Methoxyphenyl)-2-methylpropanenitrile

IUPAC Name

2-(2-methoxyphenyl)-2-methylpropanenitrile

Molecular Formula

C11H13NO

Molecular Weight

175.231

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3

InChI Key

IKGVYAGZJIQWFU-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=CC=C1OC

Solubility

not available

2-(2-Methoxyphenyl)-2-methylpropanenitrile, with the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol, features a methoxy group attached to a phenyl ring and a nitrile functional group. It appears as a colorless to light yellow liquid and has a boiling point in the range of 111-113 °C. The compound is stable under standard storage conditions, typically requiring it to be sealed in dry environments at room temperature .

The chemical behavior of 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be characterized by several types of reactions:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to various derivatives.
  • Reduction Reactions: The nitrile can be reduced to amines or aldehydes depending on the reagents used.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring.

These reactions are essential for synthesizing more complex molecules or modifying existing structures for pharmaceutical applications .

Research indicates that 2-(2-Methoxyphenyl)-2-methylpropanenitrile exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Several methods exist for synthesizing 2-(2-Methoxyphenyl)-2-methylpropanenitrile:

  • Nitrilation of Alkylated Phenols: This method involves the reaction of a suitable alkylated phenol with a nitrating agent.
  • Copper-Catalyzed Reactions: A copper catalyst can facilitate the formation of this compound through various coupling reactions involving substituted phenols and nitriles .
  • Vilsmeier-Haack Reaction: This reaction can also be employed to introduce the nitrile group onto the aromatic system effectively.

These methods allow for variations in yield and purity, depending on the specific reagents and conditions used .

The compound finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities .

Studies have focused on how 2-(2-Methoxyphenyl)-2-methylpropanenitrile interacts with various biological systems. Its interactions with enzymes and receptors have been investigated to understand its mechanism of action better. These studies are crucial for determining its therapeutic potential and safety profile in clinical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(2-Methoxyphenyl)-2-methylpropanenitrile. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-(4-Methoxyphenyl)-2-methylpropanenitrileC₁₁H₁₃NODifferent methoxy position affecting reactivity
2-Amino-3-(4-methoxyphenyl)-2-methylpropanenitrileC₁₁H₁₅N₂OContains an amino group, enhancing biological activity
3-(4-Methoxyphenyl)-3-methylbutyronitrileC₁₃H₁₅NOLarger alkyl side chain, altering physical properties

The uniqueness of 2-(2-Methoxyphenyl)-2-methylpropanenitrile lies in its specific methoxy substitution pattern, which influences both its chemical reactivity and biological interactions compared to these similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-19

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